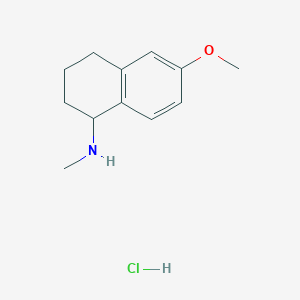

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 41566-67-0

Cat. No.: VC2885608

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41566-67-0 |

|---|---|

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12;/h6-8,12-13H,3-5H2,1-2H3;1H |

| Standard InChI Key | GYENFELWELQBNY-UHFFFAOYSA-N |

| SMILES | CNC1CCCC2=C1C=CC(=C2)OC.Cl |

| Canonical SMILES | CNC1CCCC2=C1C=CC(=C2)OC.Cl |

Introduction

6-Methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of naphthalenamines. It is characterized by its molecular formula C12H18ClNO and a molecular weight of approximately 227.73 g/mol . This compound is a hydrochloride salt of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, which enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Synthesis and Preparation

The synthesis of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps, including the formation of the tetrahydronaphthalene backbone, introduction of the methoxy and N-methyl groups, and finally, conversion to the hydrochloride salt. Common reagents used in similar syntheses include potassium permanganate for oxidation and sodium borohydride or lithium aluminum hydride for reduction.

Biological Activities and Applications

While specific biological activities of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are not extensively documented, compounds within the naphthalenamine class have been studied for their potential antimicrobial and anticancer properties. The mechanism of action typically involves interactions with specific molecular targets such as enzymes and receptors.

Hazard Classification

-

Acute Toxicity: Harmful if swallowed (H302).

-

Skin Irritation: Causes skin irritation (H315).

-

Eye Irritation: Causes serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335) .

Handling Precautions

Handling should be done with appropriate protective equipment, including gloves and eye protection. In case of exposure, follow standard safety protocols for chemical spills and exposure.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 6-Methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C12H18ClNO | 227.73 g/mol | N-methyl and methoxy groups, hydrochloride salt |

| 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C11H14ClNO | 211.69 g/mol | Chlorine and methoxy groups, hydrochloride salt |

| 6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine | C11H15NO | 177.24 g/mol | Methoxy group, no N-methyl or halogen substituents |

This comparison highlights the structural diversity within the naphthalenamine class and the potential for varying biological activities based on substituent groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume